N-(2,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide is an organic compound characterized by the presence of dichlorophenyl and dinitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide typically involves the reaction of 2,4-dichloroaniline with 2-hydroxy-3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(2,4-dichlorophenyl)-2-oxo-3,5-dinitrobenzamide.
Reduction: Formation of N-(2,4-dichlorophenyl)-2-hydroxy-3,5-diaminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways. The exact mechanism can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-hydroxy-3,5-diaminobenzamide
- N-(2,4-dichlorophenyl)-2-oxo-3,5-dinitrobenzamide
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
N-(2,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide is unique due to the presence of both dichlorophenyl and dinitrobenzamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H7Cl2N3O6 |
---|---|
Molecular Weight |
372.11 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H7Cl2N3O6/c14-6-1-2-10(9(15)3-6)16-13(20)8-4-7(17(21)22)5-11(12(8)19)18(23)24/h1-5,19H,(H,16,20) |
InChI Key |
OZBRVCDONOCNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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